Ethyl 3,4-difluorobenzoylformate physical and chemical properties
Ethyl 3,4-difluorobenzoylformate physical and chemical properties
An In-Depth Technical Guide to Ethyl 3,4-difluorobenzoylformate: Properties, Synthesis, and Applications in Drug Development
Abstract
Ethyl 3,4-difluorobenzoylformate is a fluorinated α-keto ester of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining a difluorinated phenyl ring with a reactive α-keto ester moiety, makes it a valuable building block for synthesizing complex molecular architectures. The presence of the 3,4-difluoro substitution pattern critically influences the molecule's electronic properties, metabolic stability, and potential for specific binding interactions, marking it as a key intermediate in medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, proposes a robust synthetic pathway, details its theoretical spectroscopic signature, and explores its functional role in the design of novel therapeutic agents. While specific experimental data for this isomer is not extensively documented in public literature, this paper synthesizes information from its close analogues and foundational chemical principles to serve as an authoritative resource for researchers.
Molecular Identity and Core Properties
Ethyl 3,4-difluorobenzoylformate, also known as ethyl 2-(3,4-difluorophenyl)-2-oxoacetate, possesses a unique combination of functional groups that define its chemical behavior. The molecule consists of a central α-keto ester group attached to a 3,4-difluorinated benzene ring.
Molecular Structure:
This structural arrangement is pivotal. The two fluorine atoms on the aromatic ring act as strong electron-withdrawing groups, which modulates the reactivity of the entire system. The adjacent ketone and ester functionalities provide multiple sites for chemical modification, making it a versatile synthetic intermediate.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value / Description | Source / Rationale |
| IUPAC Name | ethyl 2-(3,4-difluorophenyl)-2-oxoacetate | Standard Nomenclature |
| Synonyms | Ethyl 3,4-difluorophenylglyoxylate | Common Synonym |
| CAS Number | Data not readily available in public databases. | Literature Search |
| Molecular Formula | C₁₀H₈F₂O₃ | Calculated |
| Molecular Weight | 214.17 g/mol | [1] |
| Appearance | Expected to be a colorless to light yellow liquid. | Analogy to similar compounds. |
| Boiling Point | ~247.4 °C (Predicted) | Based on the value for the 3,5-isomer[1]. Positional isomers typically have very similar boiling points. |
| Density | ~1.27 g/mL at 25 °C (Predicted) | Based on the value for the 3,5-isomer[1]. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Low solubility in water. | General property of organic esters. |
Synthesis and Chemical Reactivity
The synthesis of aryl glyoxylates like Ethyl 3,4-difluorobenzoylformate is well-established in organic chemistry. The most direct and industrially scalable approach is the Friedel-Crafts acylation of a corresponding aromatic compound.
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This method involves the reaction of 1,2-difluorobenzene with an acylating agent, typically ethyl oxalyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2]
Reaction Scheme: 1,2-Difluorobenzene + Ethyl Oxalyl Chloride --(AlCl₃)--> Ethyl 3,4-difluorobenzoylformate
Step-by-Step Methodology:
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is kept under an inert atmosphere.
-
Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM).
-
Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of 1,2-difluorobenzene (1.2 equivalents) in DCM is added to the suspension.
-
Acylation: Ethyl oxalyl chloride (1.0 equivalent) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.
-
Quenching: The reaction is carefully quenched by slowly pouring it over crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
-
Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The solution is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Final Product: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 3,4-difluorobenzoylformate.
Causality in Protocol:
-
Anhydrous Conditions: The Lewis acid catalyst (AlCl₃) is extremely sensitive to moisture. Water would deactivate the catalyst and prevent the reaction.
-
Low Temperature: The initial addition is performed at 0 °C to control the exothermic nature of the Friedel-Crafts reaction and prevent unwanted side reactions.
-
Acidic Workup: The HCl wash is crucial for breaking down the product-catalyst complex, allowing for the isolation of the desired keto ester.
Reactivity Profile
The reactivity is dominated by the α-keto ester moiety.
-
Nucleophilic Attack: The ketone carbonyl is susceptible to attack by nucleophiles. This allows for the formation of α-hydroxy esters (via reduction with agents like NaBH₄) or α-amino esters (via reductive amination).
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 3,4-difluorobenzoylformic acid.[3]
-
Pictet-Spengler Reaction: α-keto esters are known to react with tryptamines in the Pictet-Spengler reaction to form tetrahydro-β-carbolines, which are key structures in many alkaloids and pharmaceutical compounds.[4]
Proposed Experimental Workflow
The following diagram illustrates the logical flow from synthesis to characterization, a self-validating system essential for confirming the identity and purity of the target compound.
Caption: Proposed workflow for the synthesis and validation of Ethyl 3,4-difluorobenzoylformate.
Spectroscopic Signature Analysis (Theoretical)
For a researcher, confirming the structure of a synthesized compound is paramount. The following is a predicted analysis of the key spectroscopic data for Ethyl 3,4-difluorobenzoylformate.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Signals and Interpretation |
| ¹H NMR | ~ 1.4 ppm (t, 3H): Triplet for the -CH₃ of the ethyl group. ~ 4.4 ppm (q, 2H): Quartet for the -CH₂- of the ethyl group. ~ 7.3-7.9 ppm (m, 3H): A complex multiplet region for the three aromatic protons. The splitting will be intricate due to both proton-proton (ortho, meta) and proton-fluorine (ortho, meta, para) coupling. |
| ¹³C NMR | ~ 14 ppm: -CH₃ of the ethyl group. ~ 63 ppm: -CH₂- of the ethyl group. ~ 115-130 ppm: Aromatic carbons (CH). Signals will appear as doublets or doublet of doublets due to C-F coupling. ~ 150-155 ppm: Aromatic carbons attached to fluorine (C-F), exhibiting large C-F coupling constants. ~ 162 ppm: Ester carbonyl (C=O). ~ 185 ppm: Ketone carbonyl (C=O). |
| ¹⁹F NMR | Two distinct signals are expected in the typical aromatic fluorine region, each showing splitting due to coupling with each other and with the aromatic protons. |
| IR Spectroscopy | ~ 1740 cm⁻¹: Strong C=O stretch (ester). ~ 1690 cm⁻¹: Strong C=O stretch (ketone, conjugated). ~ 1600, 1500 cm⁻¹: C=C stretches of the aromatic ring. ~ 1250 cm⁻¹: Strong C-F stretch. |
| Mass Spec (EI) | m/z 214: Molecular ion peak (M⁺). m/z 185: Loss of -CH₂CH₃ (ethyl group). m/z 169: Loss of -COOCH₂CH₃ (ethoxycarbonyl group). m/z 141: [F₂C₆H₃CO]⁺ fragment, a characteristic peak for the difluorobenzoyl moiety. |
Core Applications in Drug Discovery
The true value of Ethyl 3,4-difluorobenzoylformate lies in its utility as a strategic building block in medicinal chemistry. Both the difluorophenyl group and the α-keto ester moiety contribute unique and desirable properties to drug candidates.
The Role of the 3,4-Difluorophenyl Moiety
Fluorine has become a cornerstone of modern drug design for its ability to fine-tune molecular properties.[5]
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Introducing fluorine atoms at the 3 and 4 positions can block potential sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with backbone amides) or hydrogen bonds within a protein's active site, enhancing the binding affinity and selectivity of a ligand.[5]
-
Modulation of Physicochemical Properties: The difluoro substitution increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[7] It also lowers the pKa of nearby acidic or basic groups, which can be used to optimize a drug's ionization state at physiological pH.
The Versatility of the α-Keto Ester Group
The α-keto ester is not merely a linker; it is a highly versatile functional group that serves multiple roles in synthesis and pharmacology.[8]
-
Synthetic Hub: As previously discussed, it is a precursor to α-hydroxy acids and α-amino acids, which are fundamental components of many bioactive molecules, including protease inhibitors and peptide mimetics.
-
Bioisostere and Pharmacophore: The α-keto acid (derived from hydrolysis of the ester) can act as a bioisostere for a phosphate or carboxylate group, enabling it to chelate metal ions in the active sites of metalloenzymes.
-
Reversible Covalent Inhibition: The electrophilic ketone can form a reversible covalent bond (a hemiketal) with a nucleophilic residue (like serine or cysteine) in an enzyme's active site, a strategy used to achieve high potency and duration of action.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]
-
The Role of Fluorinated Compounds in Modern Drug Discovery. (2025, October 9). Mor-re. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PubMed Central (PMC). [Link]
-
The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [Link]
-
Chemical and Pharmacological Properties of Diflunisal. (n.d.). PubMed. [Link]
-
Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. (2025, December 28). ACS Catalysis. [Link]
-
Ethyl 3,5-difluorobenzoylformate | C10H8F2O3. (n.d.). BuyersGuideChem. [Link]
-
Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. (2020, April 14). National Institutes of Health (NIH). [Link]
-
Supporting Information for Iron-Catalyzed Aerobic Oxidative α,β-Didehydrogenation of β-Aryl-α-ketoesters. (n.d.). Organic Chemistry Org. [Link]
-
Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids. (n.d.). KOASAS. [Link]
-
Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. (2021, August 12). PubMed Central (PMC). [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. [Link]
Sources
- 1. Ethyl 3,5-difluorobenzoylformate | C10H8 F2 O3 - BuyersGuideChem [buyersguidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - PMC [pmc.ncbi.nlm.nih.gov]
